4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic molecule featuring a pyrrolo[3,4-c]pyrazol-6(1H)-one core. This bicyclic scaffold is substituted at three critical positions:
- Position 3: A 2-hydroxyphenyl group, contributing hydrogen-bonding capacity.
- Position 4: A 3-bromo-4-hydroxy-5-methoxyphenyl group, introducing halogenated and polar substituents.
- Position 5: A propyl chain, modulating lipophilicity and steric bulk.
Structural elucidation of such compounds typically employs techniques like NMR, IR, and X-ray crystallography, often supported by software like SHELXL .
Properties
Molecular Formula |
C21H20BrN3O4 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H20BrN3O4/c1-3-8-25-19(11-9-13(22)20(27)15(10-11)29-2)16-17(23-24-18(16)21(25)28)12-6-4-5-7-14(12)26/h4-7,9-10,19,26-27H,3,8H2,1-2H3,(H,23,24) |
InChI Key |
KSFALIJNQBKMPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C(=C4)Br)O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
The brominated aromatic aldehyde is synthesized via electrophilic aromatic substitution . Starting from 4-hydroxy-5-methoxybenzaldehyde, bromination is performed using bromine (Br₂) in acetic acid under controlled conditions:
Optimized Conditions :
-
Solvent : Acetic acid (10 mL/g substrate)
-
Temperature : 0–5°C (prevents polybromination)
The product is purified via flash chromatography (petroleum ether/CH₂Cl₂/EtOAc = 15:7.5:2.5).
Synthesis of Methyl 4-(2-Hydroxyphenyl)-2,4-dioxobutanoate
This intermediate is prepared by condensing o-hydroxyacetophenone with dimethyl oxalate in the presence of sodium methoxide:
Reaction Parameters :
Multicomponent Cyclization to Form 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione
The core chromeno-pyrrole-dione intermediate is synthesized via a one-pot reaction involving:
-
Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1 )
-
3-Bromo-4-hydroxy-5-methoxybenzaldehyde (2 )
-
Propylamine (3 )
-
Aldimine Formation : Propylamine (0.01 mol) and aldehyde 2 (0.01 mol) are stirred in dry EtOH (10 mL) at room temperature for 30 minutes.
-
Cyclization : Methyl dioxobutanoate 1 (0.01 mol) is added, followed by acetic acid (1 mL). The mixture is refluxed at 80°C for 20 hours.
-
Workup : The precipitate is filtered and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (HPLC) | >95% |
| Characterization | IR: 1715 cm⁻¹ (C=O stretch), ¹H NMR: δ 6.8–7.4 ppm (aromatic protons) |
Ring-Opening with Hydrazine Hydrate
The chromeno-pyrrole-dione intermediate is converted to the target pyrrolopyrazolone via hydrazine-induced ring-opening:
Optimized Conditions :
-
Molar Ratio : 1:5 (intermediate:hydrazine hydrate)
-
Solvent : Dioxane (20 mL/g substrate)
-
Time : 4–6 hours
Purification : The product is isolated via crystallization from ethanol without chromatography.
Structural Confirmation and Analytical Data
The final compound is characterized using spectroscopic and chromatographic methods:
Spectroscopic Data :
Chromatographic Purity :
Discussion of Synthetic Challenges
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitution due to its bromine and hydroxyl substituents.
| Reaction Type | Reagents/Conditions | Mechanism | Outcome |
|---|---|---|---|
| Bromine Substitution | Nucleophiles (e.g., hydroxide, amines), polar aprotic solvents (DMF, DMSO) | Nucleophilic aromatic substitution at the brominated phenyl ring | Replacement of Br with nucleophile (e.g., OH, NH₂) |
| Hydroxyl Group Derivatization | Alkylating agents (e.g., methyl iodide), acid catalysts (H₂SO₄) | Alkylation via O-alkylation | Esterification or ether formation |
Key Insight: The bromine atom at the 3-position of the phenyl ring is highly reactive, enabling substitutions that modify the compound’s biological activity.
Oxidation and Reduction
The dihydropyrrolo-pyrazolone core and hydroxyl groups participate in redox reactions.
| Reaction Type | Reagents/Conditions | Mechanism | Outcome |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), acidic conditions | Oxidation of hydroxyl groups or alkyl chains | Formation of ketones, quinones, or oxidized phenolic derivatives |
| Reduction | Sodium borohydride (NaBH₄), catalytic hydrogenation | Reduction of carbonyl groups | Formation of alcohols or amines (if N-containing groups are present) |
Mechanistic Note: The pyrazolone carbonyl group may resist reduction under mild conditions but undergoes reduction under harsher conditions.
Cyclization and Rearrangement
The compound’s heterocyclic framework allows for intramolecular cyclization.
| Reaction Type | Reagents/Conditions | Mechanism | Outcome |
|---|---|---|---|
| Cyclization | Acidic or basic catalysts (e.g., HCl, NaOH), elevated temperatures | Intramolecular nucleophilic attack or condensation | Formation of fused rings or macrocycles |
| Tautomerization | Protic solvents (e.g., ethanol) | Keto-enol tautomerism | Structural isomerization (e.g., enol to keto forms) |
Application: Cyclization reactions may enhance the compound’s stability or binding affinity to biological targets .
Hydrogen Bonding and Solubility
Hydroxyl and methoxy groups influence intermolecular interactions.
| Property | Behavior | Impact |
|---|---|---|
| Hydrogen Bonding | Donor-acceptor interactions via -OH groups | Affects solubility in polar solvents (e.g., water, methanol) |
| Methoxy Group Stability | Resistant to hydrolysis under mild conditions | Maintains lipophilicity, crucial for bioavailability |
Relevance: Hydrogen bonding modulates the compound’s pharmacokinetics and interactions with enzymes or receptors.
Reaction Conditions and Optimization
Controlled reaction conditions are critical for yield and purity.
| Factor | Optimized Conditions | Purpose |
|---|---|---|
| Temperature | 0–100°C (varies by reaction type) | Minimizes side reactions |
| Solvent | DMF, DMSO (polar aprotic); ethanol (protic) | Facilitates reagent solubility and reaction rate |
| Catalyst | Acidic (H₂SO₄) or basic (NaOH) conditions | Depends on reaction type (e.g., alkylation vs. substitution) |
Synthesis Note: Multi-step routes often employ sequential reactions (e.g., alkylation followed by cyclization).
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Key areas of application include:
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Candida albicans | 12 µg/mL |
This suggests potential as an antimicrobial agent, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
Preliminary studies indicate that the compound may inhibit the growth of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. For instance, studies have shown that it can effectively reduce viability in breast cancer and leukemia cell lines .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. It appears to modulate pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence points to neuroprotective effects, possibly through antioxidant mechanisms and modulation of neuroinflammatory responses. This could be relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Study 1: Efficacy Against Resistant Strains
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against MRSA. The results indicated not only bacterial growth inhibition but also a significant reduction in biofilm formation by up to 50%, critical for treating chronic infections associated with MRSA .
Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptotic markers .
Study 3: Anti-inflammatory Mechanisms
In vitro studies demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to the active site.
Modulate Pathways: Affect signaling pathways by interacting with receptors or other proteins.
Induce Cellular Responses: Trigger cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural analogs and their key substituents:
*Calculated based on structural data.
Key Observations :
- Halogenation : The target compound’s 3-bromo group (vs. 4-chloro in ) may enhance hydrophobic interactions in biological systems. Bromine’s larger atomic radius could improve binding affinity compared to chlorine .
- Hydroxyl/Methoxy Groups: The 4-hydroxy and 5-methoxy groups in the target compound increase polarity compared to analogs with non-hydroxylated aryl groups (e.g., ). This could improve solubility but reduce membrane permeability .
Physical and Spectral Properties
Biological Activity
The compound 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 440.3 g/mol. The presence of bromine and methoxy groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Synthesis Overview
The synthesis of this compound involves a multicomponent reaction that efficiently produces diversified derivatives. A notable synthetic route includes the reaction of chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate under mild conditions, resulting in high yields (72–94%) and good purity (>95%) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrrolo[3,4-c]pyrazole derivatives. For instance, compounds with halogen substituents have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Compounds within this structural class have also demonstrated antioxidant activity. The antioxidant potential is attributed to the dihydropyrrolo framework, which can scavenge free radicals effectively . This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.
The exact mechanisms through which these compounds exert their biological effects are still under investigation. However, preliminary data suggest that they may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity. Additionally, the presence of hydroxyl and methoxy groups may enhance their interaction with biological macromolecules .
Study 1: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial efficacy of various pyrrolo[3,4-c]pyrazole derivatives, the compound was tested against multiple bacterial strains. Results indicated that it exhibited significant inhibition against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting its potential as a lead compound for antibiotic development .
Study 2: Antioxidant Activity Evaluation
Another investigation assessed the antioxidant capacity of related compounds using DPPH and ABTS assays. The results showed that derivatives with similar structures to our compound effectively reduced oxidative stress markers in vitro, indicating their potential use in preventing oxidative damage in cells .
Table 1: Biological Activity Summary
| Biological Activity | MIC (mg/mL) | Reference |
|---|---|---|
| Antibacterial (S. aureus) | 0.0039 | |
| Antibacterial (E. coli) | 0.025 | |
| Antioxidant Activity | Effective at reducing oxidative stress |
Table 2: Synthesis Yields of Derivatives
Q & A
Q. What are the recommended synthetic routes for 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one?
The compound is typically synthesized via multi-step reactions, starting with the construction of the pyrrolo[3,4-c]pyrazole core. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with diketones or keto-esters to form the pyrazole ring.
- Functionalization : Introducing substituents (e.g., bromo, hydroxy, methoxy groups) via electrophilic aromatic substitution or palladium-catalyzed coupling reactions.
- Propyl group incorporation : Alkylation or nucleophilic substitution to attach the propyl chain.
Characterization involves ¹H/¹³C-NMR, LC-MS, and elemental analysis to confirm structure and purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C-NMR : To confirm the presence of aromatic protons, hydroxyl groups, and the dihydropyrrolo-pyrazole backbone.
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3200 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and solid-state packing .
Q. How can researchers assess its preliminary biological activity?
- In vitro cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based viability tests.
- Enzyme inhibition screens : Target kinases or proteases relevant to diseases like cancer or inflammation.
- Dose-response curves : Establish IC₅₀ values to quantify potency. Always include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .
Advanced Research Questions
Q. How can synthetic yields be optimized for this structurally complex molecule?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions to improve regioselectivity.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates, while toluene or THF could reduce side reactions.
- Microwave-assisted synthesis : Reduces reaction time and improves yield for steps requiring high temperatures .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Substituent variation : Replace bromo with chloro or iodo groups to evaluate halogen effects on bioactivity.
- Scaffold modification : Synthesize derivatives with fused rings (e.g., coumarin-pyrazole hybrids) to assess π-π stacking interactions.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic motifs .
Q. How should researchers address contradictions in reported biological activity data?
- Purity verification : Confirm compound integrity via HPLC (>95% purity) to rule out impurities as confounding factors.
- Assay standardization : Replicate experiments across multiple cell lines or enzymatic isoforms (e.g., COX-1 vs. COX-2).
- Meta-analysis : Compare results with structurally similar compounds (e.g., 6-pyrazolinylcoumarin derivatives) to identify trends .
Q. What experimental approaches are recommended for identifying molecular targets?
- Pull-down assays : Use biotinylated analogs coupled with streptavidin beads to isolate binding proteins from cell lysates.
- Molecular docking : Screen against protein databases (e.g., PDB) to predict interactions with kinases or GPCRs.
- CRISPR-Cas9 knockout models : Validate target relevance by assessing resistance in gene-edited cell lines .
Q. How can experimental design mitigate variability in pharmacological evaluations?
- Blinded studies : Assign compound treatment groups randomly to reduce bias.
- Replicate experiments : Use triplicate technical replicates and at least two biological replicates.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds (p < 0.05) .
Q. What methodologies improve solubility and bioavailability for in vivo studies?
Q. How can selectivity against off-target proteins be validated?
- Kinome-wide profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess specificity.
- Thermal shift assays : Monitor protein denaturation to confirm direct binding.
- Cellular thermal proteome profiling (CPP) : Identify off-targets by comparing protein stability shifts in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
